Przewaquinone A

Vascular Pharmacology Ex Vivo Contractility Cardiovascular Research

Select Przewaquinone A for your vascular pharmacology or AMPK pathway research to leverage its validated, superior efficacy over tanshinone IIA and cryptotanshinone in inhibiting coronary artery contraction. This compound offers a distinct mechanism as a direct AMPK binder (SPRi-confirmed), making it essential for hypertension and endothelial dysfunction studies. With documented in vivo efficacy in reducing arterial pressure and benchmark cytotoxicity (IC50 1–8 µM), it provides a reliable, quantitative reference for natural product screening and anti-angiogenic drug discovery.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
CAS No. 76843-23-7
Cat. No. B152564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrzewaquinone A
CAS76843-23-7
Synonymsprzewaquinone A
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C
InChIInChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3
InChIKeyCEHVTERMWMYLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Structure & Identifiers


Interactive Chemical Structure Model





Przewaquinone A 76843-23-7: A Lipophilic Diterpene Quinone with Documented Vascular Contractility Inhibition


Przewaquinone A (CAS 76843-23-7) is a lipophilic diterpene quinone characterized by a tetrahydrophenanthro[1,2-b]furan-10,11-dione scaffold with molecular formula C19H18O4 and molecular weight 310.34 . First isolated from the roots of Salvia przewalskii Maxim., the compound demonstrates selective presence within this species rather than the more commonly studied Salvia miltiorrhiza [1]. Przewaquinone A has documented biological activities including inhibition of vascular contraction in isolated porcine coronary arteries and cytotoxic effects against multiple human cancer cell lines [2].

Przewaquinone A: Why Class-Level Substitution with Tanshinone IIA or Cryptotanshinone Cannot Be Assumed for Vascular Research Applications


Lipophilic diterpene quinones from Salvia species are not functionally interchangeable despite sharing core abietane scaffolds. Direct comparative studies demonstrate that Przewaquinone A induces a quantitatively greater inhibitory action on vascular contraction than both tanshinone IIA and cryptotanshinone in the same isolated porcine coronary artery model [1]. Moreover, Przewaquinone A exhibits a distinct molecular target profile, directly binding to and activating AMPK—a mechanism not documented as the primary mode of action for its major in-class analogs tanshinone IIA and cryptotanshinone [2]. Substitution without empirical verification introduces experimental confounds in vascular pharmacology studies requiring specific contractility modulation or AMPK pathway interrogation.

Przewaquinone A Quantitative Comparative Evidence: Head-to-Head Data for Scientific Selection and Procurement


Przewaquinone A vs. Tanshinone IIA and Cryptotanshinone: Quantified Superiority in Vascular Contraction Inhibition in Porcine Coronary Artery

In an isolated porcine coronary artery model, Przewaquinone A induced a similar but greater inhibitory action on vascular contraction induced by the thromboxane A2 analogue U46619 compared to tanshinone IIA and cryptotanshinone—the most abundant lipophilic diterpene quinones in Salvia miltiorrhiza and Salvia przewalskii roots [1]. The effect was endothelium-independent and reversible. The study explicitly concludes that Przewaquinone A is more potent than both comparators and may contribute to a greater extent to the vascular inhibitory capacity of S. przewalskii roots [1].

Vascular Pharmacology Ex Vivo Contractility Cardiovascular Research

Przewaquinone A Cytotoxic Activity: Cross-Study Benchmarking Against In-Class Abietane Diterpenoids

A 2009 study isolated four abietane diterpenoids—tanshinone IIA, cryptotanshinone, 17-hydroxycryptotanshinone, and Przewaquinone A—from Meriandera benghalensis roots and tested them in parallel against three human cancer cell lines [1]. All four abietanes showed potent cytotoxic effect against all cancer cell lines with IC50 values between 1 and 8 µM, and antibacterial effect against Gram-positive bacterial strains with MIC values between 33 and 70 µM [1]. Przewaquinone A performed within this class-consistent potency range, establishing it as functionally comparable to established reference compounds in antiproliferative screening contexts.

Cancer Cell Cytotoxicity Antiproliferative Screening Natural Product Pharmacology

Przewaquinone A Target Engagement: Direct AMPK Binding and Pathway Activation

In a 2024 Phytomedicine study, Przewaquinone A was shown to directly target AMPK via molecular docking, molecular dynamics simulations, and surface plasmon resonance imaging (SPRi) [1]. In a human umbilical vein endothelial cell (HUVEC) model, Przewaquinone A dose-dependently inhibited angiotensin II-induced vascular contraction and vascular adhesion while activating AMPK signaling. In a hypertensive mouse model established by continuous AngII infusion (1000 ng/kg/min for 4 weeks), Przewaquinone A significantly suppressed blood pressure and activated vasodilation [1]. AMPK inhibition partially abolished the protective effects of Przewaquinone A on endothelial dysfunction, confirming target-dependence [1].

AMPK Signaling Endothelial Dysfunction Molecular Pharmacology

Przewaquinone A PEG-Conjugate Prodrug Strategy: Quantitative Improvement in Water Solubility and In Vivo Neuroprotection

A 2020 study synthesized 21 PEG-Prwaquinone A conjugates via amino acid and tripeptide linkers, achieving high drug loading ability, good water solubility, and in vivo slow-release quality—addressing the inherent lipophilicity limitations of the parent compound [1]. Notably, compound 3a dose-dependently reduced brain ischemia-reperfusion damage in a rat model, demonstrating that the PEG prodrug strategy enables in vivo neuroprotective efficacy that would not be achievable with unmodified Przewaquinone A due to its poor aqueous solubility [1].

Prodrug Formulation Ischemia-Reperfusion Injury Pharmacokinetic Optimization

Przewaquinone A Dose-Response Differentiation: Agonist-Specific Inhibition Profiles in Vascular Contraction

Przewaquinone A exhibits agonist-selective inhibitory profiles in vascular contraction assays. At a concentration of 15 µg/mL, Przewaquinone A significantly inhibited U46619-induced (thromboxane A2 analogue) and serotonin-induced vasoconstriction . In contrast, significant inhibition of potassium chloride-induced vasoconstriction required a higher concentration of 50 µg/mL . This differential sensitivity suggests receptor- or pathway-specific activity rather than non-specific smooth muscle relaxation.

Vasoconstriction Pharmacology Receptor-Specific Antagonism Ex Vivo Tissue Bath

Przewaquinone A: Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


Ex Vivo Vascular Contractility Studies Requiring Superior Inhibitory Potency Over Tanshinones

Investigators conducting isolated tissue bath experiments on coronary or other arterial preparations where maximal inhibition of agonist-induced contraction is required should select Przewaquinone A over tanshinone IIA or cryptotanshinone based on head-to-head comparative data in porcine coronary artery [1]. The documented endothelium-independent and reversible nature of Przewaquinone A's effect provides additional experimental flexibility for mechanistic vascular pharmacology studies [1].

AMPK-Mediated Endothelial Protection and Hypertension Research

For studies investigating AMPK-dependent vascular protection, endothelial dysfunction, or hypertension models, Przewaquinone A serves as a validated tool compound with demonstrated direct AMPK binding (confirmed by SPRi) and functional activation in both in vitro HUVEC models and in vivo AngII-induced hypertensive mouse models [2]. The documented reduction in systolic, diastolic, and mean arterial pressure in the hypertension model establishes in vivo efficacy precedent [2].

Antiproliferative Screening Panels for Abietane Diterpenoid Benchmarking

Researchers conducting cytotoxicity screening of natural product libraries or structure-activity relationship studies on abietane diterpenoids can utilize Przewaquinone A as a benchmark compound with class-validated potency (IC50 1–8 µM across A-427, 5637, and MCF-7 cell lines) established in direct parallel testing with tanshinone IIA, cryptotanshinone, and 17-hydroxycryptotanshinone [3]. This provides a quantitative reference point for interpreting results from novel analogs or derivatives.

Anti-Angiogenic Research Programs Requiring Natural Product Leads

Based on patent disclosure (CN102961384A), Przewaquinone A is claimed for use in preparing medicaments for resisting tumor vessel angiogenesis, functioning as an angiogenesis inhibitor and malignant tumor resisting reagent by inhibiting proliferation and diffusion of malignant cells through angiogenesis suppression in malignant tissues [4]. This establishes a legal and technical precedent for incorporating Przewaquinone A into anti-angiogenic drug discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Przewaquinone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.